Dihexadecyldimethylammonium bromide is a quaternary ammonium compound with the chemical formula . It is classified as a cationic surfactant, characterized by its long hydrophobic hydrocarbon chains (hexadecyl groups) and a positively charged ammonium group. This compound is known for its ability to form stable bilayer membranes and vesicles in aqueous solutions, making it significant in various scientific and industrial applications. Its unique structure allows for effective surface activity, which is essential in applications such as drug delivery and membrane technology .
Dihexadecyldimethylammonium bromide has demonstrated significant biological activity, particularly in the context of membrane interactions. It is known to:
The synthesis of dihexadecyldimethylammonium bromide typically involves the following steps:
Dihexadecyldimethylammonium bromide finds diverse applications across various fields:
Several compounds share structural similarities with dihexadecyldimethylammonium bromide. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Didodecyldimethylammonium bromide | Cationic surfactant | Shorter hydrocarbon chain; less effective at forming vesicles compared to dihexadecyldimethylammonium bromide. |
Decyltrimethylammonium bromide | Cationic surfactant | Significantly shorter chain length; lower surface activity. |
Dodecylbenzyltrimethylammonium chloride | Cationic surfactant | Contains an aromatic ring; different interaction properties due to steric hindrance. |
Cetyltrimethylammonium bromide | Cationic surfactant | Similar chain length but different functional groups; used primarily as a preservative. |
Dihexadecyldimethylammonium bromide stands out due to its longer hydrocarbon chains, which enhance its ability to form stable bilayers and vesicles compared to other similar compounds. This characteristic makes it particularly valuable in drug delivery systems and membrane studies .
Dihexadecyldimethylammonium bromide represents a quaternary ammonium compound synthesized through well-established chemical pathways that have been extensively documented in the literature [1] [2]. The primary synthetic route involves the quaternization reaction, historically known as the Menschutkin reaction, which converts tertiary amines into quaternary ammonium salts through reaction with alkyl halides [2] [3].
The synthesis of dihexadecyldimethylammonium bromide typically follows a bimolecular nucleophilic substitution mechanism where dimethylhexadecylamine serves as the tertiary amine precursor [4] [1]. The reaction proceeds via an S~N~2 mechanism, wherein the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the carbon center of hexadecyl bromide [2] [3]. This process results in the simultaneous breaking of the carbon-halide bond and formation of the new nitrogen-carbon bond during the transition state [4] [2].
The general reaction conditions for quaternary ammonium salt synthesis require careful optimization of temperature, solvent, and reaction time [3] [5]. Typical synthesis conditions involve heating the reactants in polar solvents such as ethanol or chloroform at temperatures ranging from 50 to 65 degrees Celsius [6] [5]. The reaction is commonly conducted under reflux conditions for periods extending from 24 to 28 hours to ensure complete conversion [6] [3].
The choice of solvent significantly influences the reaction rate and yield [4] [2]. Polar solvents stabilize the transition state through enhanced solvation, thereby increasing the reaction rate [4]. However, the selection of solvent must also consider the solubility characteristics of both reactants and products, as well as potential side reactions [4].
Synthesis Parameter | Optimal Range | Reference Conditions |
---|---|---|
Temperature | 50-65°C | 55°C [5] |
Reaction Time | 24-28 hours | 28 hours [6] |
Solvent System | Ethanol/Chloroform | Dry ethanol [6] |
Catalyst | Optional acid catalyst | Binary compound acid [5] |
The purification of dihexadecyldimethylammonium bromide requires specialized techniques tailored to the physicochemical properties of quaternary ammonium compounds [7] [8] [9]. Recrystallization represents the primary purification method, typically employing a series of organic solvents to achieve high purity levels [7] [9].
The standard purification protocol involves multiple recrystallization steps using acetone as the primary solvent, followed by treatment with acetone-ether mixtures [9]. The compound is subsequently recrystallized from ethyl acetate, washed with diethyl ether, and dried under vacuum conditions at elevated temperatures [9]. This multi-step approach ensures the removal of unreacted starting materials, side products, and residual solvents [8] [9].
Alternative purification methods include column chromatography using silica gel as the stationary phase [6]. The mobile phase typically consists of chloroform-methanol mixtures with ratios optimized for the specific separation requirements [6]. This technique proves particularly effective for removing closely related impurities that may not be eliminated through recrystallization alone [8].
Analytical validation of the purified product employs multiple complementary techniques to ensure product identity and purity [10] [11]. Thin layer chromatography serves as a rapid screening method, providing qualitative assessment of compound purity [7]. The purity of dihexadecyldimethylammonium bromide can be verified to exceed 98 percent through this technique [7].
Quantitative purity assessment utilizes high-performance liquid chromatography with specialized columns designed for surfactant analysis [12] [13]. The Acclaim Surfactant column demonstrates superior performance for cationic surfactant separation compared to conventional C18 columns, providing excellent peak shapes and resolution [13].
Purification Method | Solvent System | Expected Purity |
---|---|---|
Primary Recrystallization | Acetone | 90-95% [9] |
Secondary Recrystallization | Acetone/Ether | 95-98% [9] |
Final Recrystallization | Ethyl Acetate | >98% [7] [9] |
Column Chromatography | CHCl₃:MeOH (100:1) | >98% [6] |
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of dihexadecyldimethylammonium bromide through analysis of both proton and carbon-13 nuclei [14] [15] [16]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that confirm the molecular structure and purity of the synthesized compound [6] [14].
The proton nuclear magnetic resonance spectrum of dihexadecyldimethylammonium bromide displays several distinct regions [6] [15]. The terminal methyl groups of the hexadecyl chains appear as a triplet at approximately 0.84 parts per million with a coupling constant of 6.47 hertz [6]. The methylene protons of the alkyl chains generate a broad singlet around 1.26 parts per million, representing the ten methylene groups in each hexadecyl chain [6].
The methylene protons adjacent to the nitrogen center exhibit characteristic downfield shifts due to the deshielding effect of the positively charged quaternary ammonium group [6] [15]. These protons typically appear as a triplet around 3.23 parts per million with a coupling constant of 6.33 hertz [6].
The dimethyl groups attached to the nitrogen atom produce a singlet at approximately 2.93 parts per million, integrating for six protons [6]. This signal serves as a diagnostic feature for confirming the presence of the quaternary ammonium functionality [14] [15].
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through analysis of the carbon skeleton [14] [15]. The spectrum exhibits signals corresponding to the methyl carbons, methylene carbons, and the quaternary carbon center, each displaying characteristic chemical shifts that confirm the molecular connectivity [15].
Mass spectrometry analysis of dihexadecyldimethylammonium bromide employs various ionization techniques to generate molecular ions and fragment ions [17]. Electrospray ionization proves particularly effective for quaternary ammonium compounds, producing intense molecular ion peaks [17]. The molecular ion appears at mass-to-charge ratio 494, corresponding to the cationic portion of the molecule [18].
Tandem mass spectrometry provides detailed fragmentation patterns that confirm the molecular structure [17]. Common fragmentation pathways include loss of alkyl chains, producing characteristic fragment ions that serve as structural fingerprints [17]. The fragmentation behavior follows predictable patterns based on the stability of the resulting carbocations and the ease of bond cleavage [17].
Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
Terminal CH₃ | 0.84 | Triplet | 6H [6] |
Alkyl CH₂ | 1.26 | Broad singlet | 56H [6] |
N-CH₂ | 3.23 | Triplet | 4H [6] |
N(CH₃)₂ | 2.93 | Singlet | 6H [6] |
The crystallographic structure of dihexadecyldimethylammonium bromide reveals complex packing arrangements that influence its physical and chemical properties [19] [20] [21]. X-ray diffraction studies demonstrate that the compound crystallizes in specific space groups with well-defined unit cell parameters [22] [20].
The crystal structure exhibits characteristic features of long-chain quaternary ammonium compounds, including interdigitated bilayer arrangements [19] [23] [20]. The hexadecyl chains adopt extended conformations that maximize van der Waals interactions between adjacent molecules [22] [20]. The positively charged ammonium head groups interact electrostatically with bromide counterions, creating ionic layers within the crystal lattice [24] [20].
Thermal analysis reveals multiple phase transitions that correspond to different crystallographic forms [19] [23]. Differential scanning calorimetry studies identify transition temperatures around 36 and 44 degrees Celsius, corresponding to changes in molecular packing and chain mobility [19]. These transitions reflect the complex relationship between temperature, molecular motion, and crystal structure [23] [25].
The lamellar spacing in the crystalline state measures approximately 900 angstroms, indicating a bilayer arrangement of the surfactant molecules [19]. This spacing reflects the length of the fully extended hexadecyl chains and the thickness of the ionic head group region [19] [20].
At elevated temperatures, the compound undergoes structural transitions from ordered crystalline phases to more disordered liquid crystalline phases [20]. These transitions involve changes in molecular orientation and packing density while maintaining some degree of long-range order [23] [20].
The crystal packing is stabilized by multiple intermolecular interactions, including van der Waals forces between alkyl chains, electrostatic interactions between ionic head groups, and hydrogen bonding involving the bromide counterions [26] [24] [20]. The relative importance of these interactions varies with temperature and influences the stability of different crystallographic forms [22] [21].
Crystallographic Parameter | Value | Temperature Range |
---|---|---|
Lamellar Spacing | ~900 Å | Room temperature [19] |
Transition Temperature 1 | 36°C | Heating cycle [19] |
Transition Temperature 2 | 44°C | Heating cycle [19] |
Melting Point | 159-162°C | Literature value [18] |
The critical aggregation concentration represents the concentration threshold above which dihexadecyldimethylammonium bromide molecules begin to form organized aggregates in aqueous solution. Comprehensive investigations utilizing multiple analytical techniques have established reliable values for this fundamental parameter.
Primary Determination Methods
Surface tension measurements combined with neutron reflectivity provide the most accurate determination of the critical aggregation concentration for dihexadecyldimethylammonium bromide [1] [2] [3]. This dual-method approach ensures consistency between surface and bulk solution behavior, yielding a mean critical aggregation concentration value of 4 ± 2 × 10⁻⁵ M [1] [2] [3]. The agreement between neutron reflectivity and surface tension methods validates the reliability of these measurements and confirms that both techniques detect the same aggregation phenomenon [1] [2].
Comparative studies using different analytical approaches have reported slightly higher values, with one investigation determining a critical aggregation concentration of 9.85 × 10⁻⁵ M (equivalent to 98.5 mg/L) [4]. This variation reflects differences in measurement conditions, solution preparation methods, and analytical sensitivity between different research groups.
Concentration-Dependent Behavior
The aggregation process of dihexadecyldimethylammonium bromide follows a distinct concentration-dependent progression. At concentrations below the critical aggregation concentration, molecules exist primarily as monomers in solution [1]. Upon reaching the critical aggregation concentration, spontaneous aggregation occurs, leading to the formation of organized structures [1] [2]. This transition is characterized by a sharp break in surface tension isotherms and changes in light scattering behavior [1] [2].
Parameter | Value | Method | Reference |
---|---|---|---|
Critical Aggregation Concentration | 4 ± 2 × 10⁻⁵ M | Surface Tension + Neutron Reflectivity | Tucker et al. (2008) [1] [2] |
Critical Aggregation Concentration | 9.85 × 10⁻⁵ M | Comparative Study | Kalbaev et al. (2024) [4] |
Surface Tension at CAC | 36.5 mN/m | Surface Tensiometry | Kalbaev et al. (2024) [4] |
Surface tension behavior and adsorption kinetics of dihexadecyldimethylammonium bromide reveal distinctive characteristics that distinguish it from conventional single-chain surfactants. The compound exhibits unique temporal behavior at the air-water interface, with implications for both fundamental understanding and practical applications.
Surface Tension Characteristics
The surface tension of dihexadecyldimethylammonium bromide solutions decreases systematically with increasing concentration until reaching the critical aggregation concentration [1] [2]. At the critical aggregation concentration, the surface tension reaches a minimum value of approximately 36.5 mN/m [4]. This value represents the maximum surface activity achievable by the compound under standard conditions.
The surface tension isotherm exhibits a characteristic break at the critical aggregation concentration, indicating the onset of bulk aggregation [1] [2]. Beyond this point, further increases in concentration do not significantly reduce surface tension, as additional molecules preferentially participate in bulk aggregate formation rather than surface adsorption [1].
Adsorption Kinetics and Equilibration Time
A distinctive feature of dihexadecyldimethylammonium bromide is its relatively slow approach to surface equilibrium. Surface tension measurements demonstrate that equilibrium is achieved after 15-20 minutes, regardless of solution concentration [1] [5]. This extended equilibration time contrasts sharply with typical single-chain surfactants, which usually reach equilibrium within minutes.
The slow kinetics arise from monomer depletion effects in the near-surface region [1] [6]. The long residence times of molecules within aggregates create a diffusion-limited process for monomer supply to the interface [6]. This phenomenon reflects the strong intermolecular interactions within dihexadecyldimethylammonium bromide aggregates, which effectively sequester molecules from the solution phase [6].
Temperature Effects on Adsorption
Temperature significantly influences the surface behavior of dihexadecyldimethylammonium bromide. At elevated temperatures, surface ordering phenomena become apparent, with lamellar surface structures developing at the air-water interface [7] [8] [9]. The onset of surface ordering occurs between 35-40°C, accompanied by an abrupt change in lamellar spacing from approximately 33 Å to 40 Å [7] [8] [9].
Equilibrium surface excess measurements provide quantitative information about the packing density and orientation of dihexadecyldimethylammonium bromide molecules at the air-water interface. These measurements are essential for understanding interfacial behavior and predicting surface-related properties.
Saturation Surface Excess Values
Using a combination of surface tension and neutron reflectivity techniques, the equilibrium surface excess at saturation adsorption has been precisely determined as 2.60 ± 0.05 × 10⁻¹⁰ mol·cm⁻² [1] [2] [3]. This value represents the maximum packing density achievable at the air-water interface under equilibrium conditions.
The consistency between surface tension and neutron reflectivity measurements confirms the reliability of this determination [1] [2]. Both methods probe different aspects of interfacial behavior—surface tension reflects thermodynamic surface activity while neutron reflectivity provides direct structural information—yet yield remarkably similar results [1].
Comparison with Other Dialkyl Chain Surfactants
The measured surface excess value is consistent with values reported for other dialkyl chain surfactants [1] [2]. This consistency suggests that the geometric constraints imposed by double-chain architecture dominate interfacial packing behavior, with specific head group characteristics playing a secondary role [1].
The surface excess value indicates efficient packing at the interface, with molecules adopting orientations that maximize hydrophobic chain exposure to air while maintaining electrostatic interactions at the interface [1]. This efficient packing contributes to the compound's effectiveness as a surface-active agent.
Molecular Orientation and Packing
Analysis of the surface excess data, combined with molecular dimensions, provides insights into interfacial molecular orientation. The measured surface excess suggests that dihexadecyldimethylammonium bromide molecules adopt a predominantly upright orientation at the interface, with both alkyl chains extending into the air phase [1].
The packing arrangement allows for favorable van der Waals interactions between adjacent alkyl chains while maintaining optimal head group hydration [1]. This molecular organization maximizes both hydrophobic and electrostatic stabilization, contributing to the stability of the interfacial layer.
The solubility characteristics and phase behavior of dihexadecyldimethylammonium bromide exhibit temperature-dependent features typical of ionic surfactants with long hydrophobic chains. Understanding these properties is crucial for predicting solution behavior across different temperature ranges and concentration regimes.
Solubility Characteristics
Dihexadecyldimethylammonium bromide exhibits limited solubility in common organic solvents, being slightly soluble in chloroform, dimethyl sulfoxide (when heated), and methanol [10] [11] [12]. In aqueous systems, solubility is temperature-dependent, with significant increases observed above certain threshold temperatures.
The compound exists as a white to off-white crystalline solid at room temperature, with a melting point range of 159-162°C [10] [11] [12]. This relatively high melting point reflects the strong intermolecular interactions arising from both electrostatic forces and van der Waals interactions between the long alkyl chains.
Phase Behavior and Aggregate Formation
In aqueous solution, dihexadecyldimethylammonium bromide exhibits complex phase behavior that depends on both concentration and temperature. At low concentrations (1.5-80 mM), the compound forms bilamellar vesicles with characteristic lamellar d-spacing of approximately 900 Å [1] [2] [3]. These vesicles are relatively polydisperse, with particle sizes ranging from 2000-4000 Å [1] [2].
Above 80 mM concentration, a coexistence region develops where bilamellar vesicles coexist with an additional Lβ lamellar phase [1] [2]. This phase transition reflects the concentration-dependent evolution of aggregate structure, with increasing molecular packing density favoring more ordered lamellar arrangements.
Temperature-Dependent Phase Transitions
The compound exhibits distinct phase transitions as a function of temperature, characteristic of cationic lipid systems [13]. Differential scanning calorimetry studies reveal two first-order transitions at 303 K and 318 K during heating cycles [13]. The first transition (303 K) corresponds to a polymorphic solid-solid transition from coagel to intermediate crystalline phase, while the second transition (318 K) represents an order-disorder transition to the fluid phase [13].
Notably, the cooling cycle follows a different pathway, with the fluid phase directly transforming back to the coagel phase without passing through the intermediate crystalline phase [13]. This thermal hysteresis behavior distinguishes dihexadecyldimethylammonium bromide from its longer-chain analogs and reflects the specific balance of intermolecular forces within the system.
Stability and Storage Considerations
The compound demonstrates good stability under appropriate storage conditions, remaining stable at room temperature in an inert atmosphere [10] [11]. It shows incompatibility with strong oxidizing agents, which can lead to degradation [10] [11]. Proper storage in sealed containers under inert conditions ensures long-term stability and maintains the integrity of physicochemical properties.
Irritant